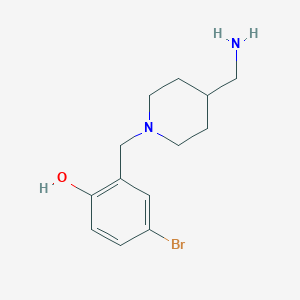

2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol

Descripción general

Descripción

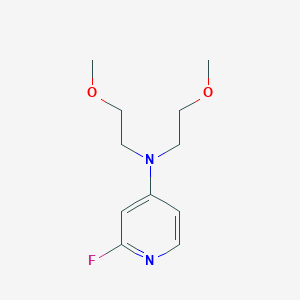

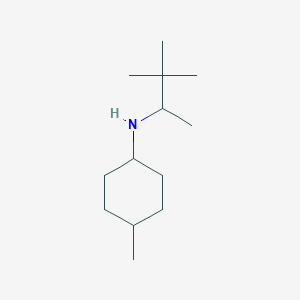

“2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Molecular Structure Analysis

The compound contains a piperidine ring, a bromophenol group, and an aminomethyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives typically have a high boiling point due to the presence of the nitrogen atom .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents. The presence of the piperidine moiety in “2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol” makes it a valuable precursor in synthesizing potential drug candidates. Its structure can be modified to enhance interaction with biological targets, improve pharmacokinetic properties, and reduce toxicity .

Biological Activity Profiling

The aminomethyl group attached to the piperidine ring can act as a functional handle for further chemical modifications, allowing researchers to create a library of analogs. These analogs can be screened for various biological activities, such as enzyme inhibition, receptor binding affinity, or antimicrobial properties, contributing to the identification of new bioactive compounds .

Material Science

In material science, the bromophenol group of the compound can be utilized in polymer synthesis. It can act as a crosslinking agent due to its ability to form strong covalent bonds, leading to the development of new materials with enhanced mechanical strength, thermal stability, and chemical resistance .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical methods. Its distinct spectroscopic properties, such as UV-Vis absorption and fluorescence, can be exploited in developing assays for detecting or quantifying other substances, including biomolecules or environmental pollutants .

Catalysis

The nitrogen atom in the piperidine ring can coordinate with metals, forming complexes that can be used as catalysts in organic synthesis. These catalysts can facilitate various chemical reactions, including hydrogenation, carbon-carbon bond formation, and oxidation-reduction processes .

Neuroscience Research

Piperidine derivatives are known to cross the blood-brain barrier, making them suitable for developing central nervous system (CNS) drugs. The compound could be explored for its potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Agrochemical Development

The structural elements of this compound can be incorporated into agrochemicals such as pesticides and herbicides. Its ability to interact with biological systems can be harnessed to control pests or promote plant growth, contributing to agricultural productivity .

Environmental Science

Lastly, the compound’s reactivity can be applied in environmental science for the remediation of pollutants. Its chemical properties may allow it to bind or degrade toxic substances, aiding in the purification of air, water, and soil .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWKUOJWFIFRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-bromophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)